Ethyl 4-iodo-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-iodo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISXOYVZBCOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704695 | |
| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-95-5 | |
| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Analysis and Reactivity Profile of 4-Iodo-Benzofuran-2-Carboxylates
Introduction: The Strategic Importance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4] Notably, several clinically approved drugs, such as the antiarrhythmic agent amiodarone, feature the benzofuran core, underscoring its therapeutic relevance.[3][4][5][6] The strategic introduction of substituents onto the benzofuran scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. Among the plethora of functionalized benzofurans, 4-iodo-benzofuran-2-carboxylates stand out as exceptionally versatile synthetic intermediates. The presence of the iodine atom at the C4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the structural characteristics and reactivity profile of 4-iodo-benzofuran-2-carboxylates, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Part 1: Structural Elucidation of 4-Iodo-Benzofuran-2-Carboxylates
A thorough understanding of the three-dimensional structure of 4-iodo-benzofuran-2-carboxylates is paramount for predicting their reactivity and biological interactions. A combination of spectroscopic techniques and computational modeling is typically employed for comprehensive structural characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable tools for confirming the identity and purity of these compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that are diagnostic of the benzofuran core and its substituents. The protons on the benzene and furan rings exhibit distinct chemical shifts and coupling patterns. For a typical ethyl 4-iodo-benzofuran-2-carboxylate, one would expect to observe signals for the aromatic protons, the furan proton, and the ethyl ester group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[7]
Table 1: Representative Spectroscopic Data for Ethyl 4-Iodo-Benzofuran-2-Carboxylate
| Technique | Observed Signals and Assignments |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the C3-H of the furan ring, and a quartet and triplet for the ethyl ester group.[8] |
| ¹³C NMR | Resonances for the carboxyl carbon, the iodinated aromatic carbon (at a characteristically upfield shift), other aromatic and furan carbons, and the carbons of the ethyl group.[7][9] |
| HRMS (ESI) | Calculation of the molecular formula based on the precise m/z value of the molecular ion peak.[7] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] While a specific crystal structure for an unsubstituted 4-iodo-benzofuran-2-carboxylate was not found in the initial search, analysis of related benzofuran derivatives indicates that the benzofuran ring system is essentially planar.[10] Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, often play a crucial role in the crystal packing.[10][11]
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules.[12][13] These computational methods can be used to optimize the geometry of 4-iodo-benzofuran-2-carboxylates, predict their spectroscopic properties, and analyze their molecular orbitals and electrostatic potential surfaces.[12] Such studies provide valuable insights into the molecule's reactivity and potential for intermolecular interactions.
Part 2: Reactivity Profile and Synthetic Applications
The synthetic utility of 4-iodo-benzofuran-2-carboxylates primarily stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4-position, making these compounds valuable building blocks for the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 4-iodo-benzofuran-2-carboxylates is particularly amenable to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of several important cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be used to introduce aryl or vinyl substituents at the C4-position of the benzofuran ring.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[14] This methodology is invaluable for installing alkynyl moieties at the C4-position.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
A reaction flask is charged with the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
-
The flask is evacuated and filled with an inert atmosphere.
-
A degassed solvent, typically a mixture of an amine (e.g., triethylamine or diisopropylamine) and another organic solvent (e.g., THF or DMF), is added.
-
The terminal alkyne (1.1-1.5 equiv) is then added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 60 °C until completion.
-
The reaction mixture is then worked up by filtering off the amine hydrohalide salt and removing the solvent under reduced pressure.
-
The residue is typically purified by column chromatography.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16] This reaction can be applied to 4-iodo-benzofuran-2-carboxylates to introduce alkenyl substituents. Intramolecular versions of the Heck reaction are also powerful tools for the synthesis of fused heterocyclic systems.
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
In a reaction vessel, the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, if necessary), and a base (e.g., Et₃N, K₂CO₃) are combined.
-
A suitable polar aprotic solvent such as DMF, NMP, or acetonitrile is added.
-
The mixture is heated under an inert atmosphere at temperatures typically ranging from 80 to 140 °C.
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification of the product is achieved by column chromatography.
Other Synthetic Transformations
While cross-coupling reactions are the most prominent applications, the 4-iodo-benzofuran-2-carboxylate scaffold can undergo other transformations. The ester group at the C2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for diversification.[17] The benzofuran ring itself can also participate in cyclization and annulation reactions under specific conditions.[18][19]
Part 3: Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core molecular structure and a generalized workflow for the functionalization of 4-iodo-benzofuran-2-carboxylates.
Caption: Generalized workflow for the functionalization of 4-iodo-benzofuran-2-carboxylates.
Conclusion
4-Iodo-benzofuran-2-carboxylates are highly valuable and versatile building blocks in modern organic synthesis. Their well-defined structural features, coupled with the predictable reactivity of the carbon-iodine bond, make them ideal substrates for a range of palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl, alkynyl, and alkenyl substituents at the C4-position provides a powerful strategy for the synthesis of novel and complex benzofuran derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the structural analysis and reactivity profile of these important compounds, offering a foundation for their effective utilization in research and development.
References
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. bepls.com [bepls.com]
- 5. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. physchemres.org [physchemres.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Strategic Utilization of Ethyl 4-iodo-1-benzofuran-2-carboxylate in Polycyclic Heteroaromatic Synthesis
[1]
Executive Summary
Ethyl 4-iodo-1-benzofuran-2-carboxylate (CAS: 1092351-95-5) represents a high-value scaffold in modern heterocyclic chemistry, distinguished by its orthogonal reactivity profile .[1] Unlike the more common 5-iodo or 3-methyl derivatives, the 4-iodo isomer offers a unique "peri-position" handle (C4) relative to the furan ring's C3 position.[1] This geometric proximity allows for the construction of bridged tricyclic systems and sterically constrained pharmacophores that are inaccessible via standard benzofuran templates.
This guide details the synthetic utility of this scaffold, focusing on chemoselective transformations, C–H activation cascades, and its application in developing next-generation kinase inhibitors and anti-inflammatory agents.
Structural Analysis & Reactivity Profile[1][2]
The utility of ethyl 4-iodo-1-benzofuran-2-carboxylate stems from the electronic and steric distinctiveness of its substitution pattern.[1]
The "Peri-Effect" and Orthogonality
The molecule contains two primary electrophilic sites and one nucleophilic potential (post-activation), allowing for sequential functionalization:
-
Site A (C4-Iodide): A highly reactive aryl iodide handle located at the peri position relative to C3.[1] This site is primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2] Its proximity to C3 facilitates unique cyclization modes (e.g., forming rings across the 3–4 positions).
-
Site B (C2-Ester): An electron-deficient carbonyl center susceptible to hydrolysis, reduction, or direct amidation.[1] It directs nucleophilic attack and stabilizes the furan ring.
-
Site C (C3-H): Although unsubstituted, the C3 position is electron-rich and susceptible to electrophilic aromatic substitution or metal-catalyzed C–H activation, often directed by substituents installed at C2 or C4.[1]
Figure 1: Orthogonal reactivity map of the scaffold. The C4-iodo position is critical for extending the aromatic core, while the C2-ester serves as a functional anchor.[1]
Synthesis of the Scaffold
While commercially available, the synthesis of the 4-iodo isomer requires specific regiochemical control, typically starting from 6-iodosalicylaldehyde (2-hydroxy-6-iodobenzaldehyde).[1]
Protocol: Rap-Stoermer Condensation
Reagents: 6-iodosalicylaldehyde, Ethyl bromoacetate, K₂CO₃, DMF.[1] Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration.[1]
-
O-Alkylation: The phenolate anion attacks ethyl bromoacetate to form the acyclic ether intermediate.[1]
-
Cyclization: The methylene group (activated by the ester and ether oxygen) attacks the aldehyde carbonyl.
-
Aromatization: Dehydration yields the benzofuran.[1]
Critical Note: The use of 6-iodo -2-hydroxybenzaldehyde is non-negotiable.[1] Using the 3-iodo isomer would yield the 7-iodobenzofuran, and the 5-iodo isomer yields the 5-iodobenzofuran.[1]
Key Synthetic Transformations
Module 1: C4-Functionalization via Cross-Coupling
The C4-iodide is the most reactive site for Pd(0) oxidative addition.[1][3]
A. Suzuki-Miyaura Coupling (Biaryl Synthesis)
Used to install aryl or heteroaryl groups, expanding the lipophilic surface area of the molecule—a common tactic in kinase inhibitor design.
-
Conditions: Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv), Dioxane/H₂O, 90°C.
-
Outcome: Quantitative conversion to Ethyl 4-aryl-1-benzofuran-2-carboxylate .
-
Why it works: The 4-position is sterically accessible enough for coupling but provides a twisted biaryl geometry that can improve solubility compared to planar 5-substituted analogs.[1]
B. Sonogashira Coupling (Alkynylation)
This transformation is pivotal for accessing fused tricyclic systems.
-
Conditions: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT.[1]
-
Application: The resulting 4-alkynylbenzofuran is a precursor for intramolecular cyclization involving the C3 position (see Section 5).[1]
Module 2: C2-Ester Manipulations
The C2 ester is a gateway to diverse heterocycles.
A. Hydrazide Formation & Triazole Synthesis
Converting the ester to a hydrazide allows for the construction of 1,3,4-oxadiazoles or 1,2,4-triazoles fused to the benzofuran, a scaffold seen in antimicrobial research.
-
Step 1: Hydrazine hydrate, EtOH, Reflux → Benzofuran-2-carbohydrazide.[1]
-
Step 2: Reaction with CS₂/KOH or R-NCS → 1,3,4-Oxadiazole-benzofuran hybrids .
Advanced Applications: Peri-Cyclization Strategies
The "crown jewel" of the 4-iodo scaffold is the ability to bridge the C3 and C4 positions.
Synthesis of Benzofuro[4,3,2-bcd] Heterocycles
By installing a nucleophile at C4 (via cross-coupling) and activating C3, researchers can fuse a third ring.
Workflow: The "Inverse" Indole Strategy
-
Buchwald-Hartwig Amination: Couple the 4-iodo substrate with a primary amine (R-NH₂).[1]
-
Formylation: Vilsmeier-Haack formylation at C3 (installs -CHO).
-
Cyclization: Acid-catalyzed condensation of the C4-amine with the C3-aldehyde.[1]
-
Result: Formation of a Pyrrolo[3,2,1-hi]benzofuran -like tricyclic core.[1]
Figure 2: Synthetic pathway for constructing tricyclic fused systems utilizing the C4-amino handle.
Experimental Protocols
Protocol A: Suzuki Coupling at C4
Objective: Synthesis of Ethyl 4-(4-methoxyphenyl)-1-benzofuran-2-carboxylate.
-
Setup: In a nitrogen-purged reaction vial, combine Ethyl 4-iodo-1-benzofuran-2-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 mins.
-
Reaction: Seal and heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Protocol B: Conversion to 1,2,4-Triazole Derivative
Objective: Synthesis of 5-(4-iodobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Hydrazide Formation: Reflux the starting ester with hydrazine hydrate (5 equiv) in ethanol for 6h. Cool, filter the precipitate (hydrazide).
-
Salt Formation: Treat the hydrazide with phenyl isothiocyanate in ethanol at reflux for 4h to form the thiosemicarbazide intermediate.
-
Cyclization: Reflux the intermediate in 2N NaOH solution for 4h. Acidify with HCl to precipitate the triazole.[1]
Therapeutic Relevance
The 4-substituted benzofuran scaffold is increasingly relevant in:
-
Kinase Inhibition: The 4-position substituent can occupy the solvent-exposed region or a specific hydrophobic pocket in ATP-binding sites (e.g., PIM1, CLK1 kinases).[1]
-
Anti-Tubercular Agents: 2-Carboxamide derivatives of benzofurans have shown efficacy against M. tuberculosis (InhA inhibition).[1]
-
Bioisosteres: The 4-iodo group can be converted to a trifluoromethyl or cyclopropyl group, serving as a bioisostere for ortho-substituted naphthalene systems.[1]
References
-
Synthesis of Benzofuran Derivatives: Khan, M. et al.[6] "Recent developments in the synthesis of benzofuran derivatives and their biological activities."[7][8][9] RSC Advances, 2015.[1] Link
-
Pd-Catalyzed Couplings of Halobenzofurans: Li, H. et al.[1] "Pd-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Journal of Organic Chemistry, 2012. Link
-
Benzofuran-2-carboxylate Chemistry: Kowalewska, M. et al.[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013. Link
-
Iodocyclization Methodologies: Mehta, S.[1][6] "Benzofuran synthesis through iodocyclization reactions: recent advances."[1][6] MOJ Bioorganic & Organic Chemistry, 2017.[1][6] Link
-
Tricyclic Furo-pyridines: Gao, M. et al.[1] "Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives." Chemical Communications, 2014.[1] Link
Sources
- 1. -China Kouting [koutingchina.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS [chemicalbook.com]
- 4. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Benzofuran-2-Carboxylate Esters: A Technical Guide to Unlocking Bioactivity
Introduction: The Strategic Convergence of a Privileged Scaffold and Halogenation
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a recurring motif in a multitude of natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] From antimicrobial and anti-inflammatory to potent anticancer effects, the versatility of the benzofuran core makes it a cornerstone for drug discovery.[4][5] This technical guide delves into a specific, highly promising subclass: benzofuran-2-carboxylate esters featuring halogen substituents . The deliberate introduction of halogens (Fluorine, Chlorine, Bromine) is not a trivial modification; it is a strategic decision to modulate the physicochemical and pharmacokinetic properties of the parent molecule, often leading to a significant enhancement in biological efficacy.[6]
This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, bioactivity, and structure-activity relationships (SAR) of these halogenated compounds. We will dissect the causal links between chemical structure and biological function, present validated experimental protocols for screening, and offer insights into the future trajectory of this compelling class of molecules.
The Scientific Rationale: Why Halogenate Benzofuran-2-Carboxylate Esters?
The decision to incorporate halogens into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties. Halogens exert a profound influence through several key mechanisms:
-
Lipophilicity Modulation: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The effect is generally proportional to the size of the halogen (F < Cl < Br < I).
-
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically susceptible position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.
-
Enhanced Binding Interactions: Halogens can participate in specific, non-covalent interactions with biological targets, most notably "halogen bonding."[6] This is an attractive interaction between the electrophilic region on the halogen and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a protein, which can significantly improve binding affinity and selectivity.[6]
-
Electronic Effects: As electron-withdrawing groups, halogens can alter the electronic distribution within the benzofuran ring system, influencing the reactivity and interaction of the molecule with its target. Studies have shown that electron-withdrawing groups can contribute remarkably to bioactivity.[1]
The ester group at the C-2 position is also a critical component, identified as a key site for influencing the cytotoxic activity of benzofuran compounds.[2][3] The interplay between the C-2 ester and the halogen substituents on the benzofuran ring creates a rich chemical space for developing potent and selective therapeutic agents.
Core Bioactivities and Structure-Activity Relationship (SAR) Insights
Halogenated benzofuran-2-carboxylate esters have demonstrated significant potential across several therapeutic areas. The nature and position of the halogen atom are critical determinants of both the type and potency of the biological activity.
Anticancer Activity
A substantial body of research points to the potent anticancer properties of halogenated benzofurans.[6][7][8]
Key Insights:
-
Halogen Type and Position: The addition of bromine, chlorine, or fluorine atoms to the benzofuran ring has been consistently shown to increase anticancer activity.[6] For instance, a bromo derivative of a benzofuran-based oxadiazole conjugate was found to be the most efficient against HCT116 human colon cancer cells, with an IC50 value of 3.27 μM.[8] The presence of bromine on a methyl or acetyl group attached to the benzofuran system was also found to increase cytotoxicity.[9]
-
Mechanism of Action: These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like the mTOR pathway.[10][11][12] For example, certain fluorinated and brominated derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage, hallmarks of apoptosis.[13][14]
-
Synergistic Effects: Combining halogenation with other structural modifications, such as creating hybrid molecules with moieties like triazole or imidazole, has emerged as a powerful strategy for developing potent cytotoxic agents.[7]
Table 1: Cytotoxicity of Representative Halogenated Benzofuran Derivatives
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | Reported IC50 (μM) | Reference |
| 14c | Bromo | HCT116 (Colon) | 3.27 | [8] |
| Compound 1 | Bromo (on methyl group) | K562 (Leukemia) | 5 | [6] |
| Compound 1 | Bromo (on methyl group) | HL60 (Leukemia) | 0.1 | [6] |
| Difluoro, Bromo Ester | 2x Fluoro, 1x Bromo | HCT116 (Colon) | Proliferation inhibition of ~70% | [13][14] |
Antimicrobial Activity
With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent. Halogenated benzofurans have shown considerable promise in this area.[4][5]
Key Insights:
-
Broad Spectrum Potential: Different derivatives have shown activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[1][5][15]
-
Influence of Substituents: Studies indicate that compounds with chloro substituents on the benzofuran ring exhibit significant bioactivity.[1] The presence of electron-withdrawing groups like chlorine was found to contribute remarkably to the antimicrobial effect.[1] Similarly, fluorine-containing analogues also showed good activity.[1]
-
Structure-Activity Trends: In one study, a compound featuring two bromo substituents (one on the benzofuran ring and one on an attached phenyl ring) displayed excellent antibacterial activity against all tested strains.[5] This highlights the potential for multi-halogenated compounds.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular conditions. Certain halogenated benzofuran derivatives have demonstrated potent anti-inflammatory effects.[13][14][16]
Key Insights:
-
Mechanism of Inhibition: These compounds can suppress inflammation by inhibiting the production of key inflammatory mediators. For instance, fluorinated benzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of prostaglandin E2 (PGE2) and nitric oxide (NO).[13][14]
-
Potency: The IC50 values for the inhibition of inflammatory mediators can be in the low micromolar range. For example, fluorinated derivatives have shown IC50 values for inhibiting interleukin-6 (IL-6) and PGE2 production ranging from 1.1 to 9.04 µM.[13][14]
-
SAR for Anti-inflammatory Action: Structure-activity relationship analysis suggests that the anti-inflammatory effects of benzofuran derivatives are enhanced by the presence of fluorine and bromine atoms, often in combination with hydroxyl or carboxyl groups.[13][14]
Visualizing the Path to Discovery
To better understand the process of identifying and validating these bioactive compounds, the following workflow diagram illustrates the key stages from synthesis to biological evaluation.
Caption: Workflow for the discovery of bioactive halogenated benzofuran esters.
Experimental Protocols: Validated Methodologies for Screening
The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. Below are detailed, self-validating methodologies for assessing the key bioactivities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50).
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds (halogenated benzofuran-2-carboxylate esters) in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.
-
Controls (Self-Validation):
-
Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol establishes the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls (Self-Validation):
-
Negative Control (Growth Control): Wells containing broth and inoculum but no compound.
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic (e.g., Ciprofloxacin, Amphotericin B).
-
Sterility Control: Wells containing broth only (no inoculum).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.
Mechanistic Insights and Future Directions
The power of halogenated benzofuran-2-carboxylate esters lies in their ability to interact with specific biological targets. Mechanistic studies have implicated them as inhibitors of crucial enzymes and pathways.
Caption: Structure-Activity Relationship (SAR) summary for halogenated benzofurans.
Future Outlook: The development of these compounds is poised to advance significantly. Future research will likely focus on:
-
Target Deconvolution: Identifying the specific protein targets for the most potent compounds to elucidate their precise mechanisms of action.
-
Pharmacokinetic Optimization: Further modifying the ester group and halogen patterns to improve drug-like properties, including solubility, oral bioavailability, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these benzofuran derivatives when used in combination with existing anticancer or antimicrobial drugs to overcome resistance.
Conclusion
Halogenated benzofuran-2-carboxylate esters represent a highly versatile and potent class of bioactive molecules. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to enhance activity against cancer, microbial pathogens, and inflammatory processes. The structure-activity relationships elucidated to date confirm that both the type and position of the halogen are critical for optimizing efficacy. By employing robust screening protocols and pursuing deeper mechanistic studies, the full therapeutic potential of this privileged scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.
References
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
The structures of active halogen derivatives of benzofurans. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. Available at: [Link]
-
Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. Available at: [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Ethyl 4-iodo-1-benzofuran-2-carboxylate
This Application Note and Protocol guide details the precision synthesis of Ethyl 4-iodo-1-benzofuran-2-carboxylate starting from salicylaldehyde .
This synthesis presents a specific regiochemical challenge: introducing an iodine atom at the C4 position of the benzofuran scaffold. Standard electrophilic halogenation of benzofurans typically occurs at C3 (if unsubstituted) or C5/C7 (on the benzene ring), making the C4 isomer inaccessible via direct functionalization. Therefore, the strategy requires the construction of a 6-iodosalicylaldehyde precursor via Directed Ortho Metalation (DoM), followed by a Rap-Stoermer cyclization.
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various anti-arrhythmic (e.g., Amiodarone), anti-tumor, and antimicrobial agents. The 4-iodo-benzofuran motif is particularly valuable as a linchpin for further diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the sterically demanding C4 position.
This protocol outlines a robust, self-validating synthetic route starting from commodity salicylaldehyde .[1] Unlike direct iodination methods which yield thermodynamically favored 3,5-diiodo or 5-iodo isomers, this route utilizes Directed Ortho Metalation (DoM) to exclusively install iodine at the C6 position of the salicylaldehyde precursor, which maps directly to the C4 position of the target benzofuran.
Key Chemical Transformation
-
Target: Ethyl 4-iodo-1-benzofuran-2-carboxylate
-
Starting Material: Salicylaldehyde (2-hydroxybenzaldehyde)[2]
-
Critical Intermediate: 6-Iodosalicylaldehyde (via DoM)
-
Cyclization Method: Rap-Stoermer Condensation (Feist-Benary modification)
Strategic Analysis & Retrosynthesis
To understand the necessity of the proposed route, one must analyze the atom mapping between the precursor and the target.
Regiochemical Mapping
In the formation of benzofuran-2-carboxylates from salicylaldehydes and ethyl haloacetates:
-
The phenolic oxygen becomes Position 1 .
-
The aldehyde carbon becomes Position 3 .
-
The aromatic carbon attached to the aldehyde (C1 of salicylaldehyde) becomes the bridgehead C3a .
-
Consequently, Position 6 of salicylaldehyde (ortho to the aldehyde) becomes Position 4 of the benzofuran .
Figure 1: Retrosynthetic Logic and Atom Mapping
Caption: Retrosynthetic analysis showing the requirement for 6-functionalization of the starting material to achieve 4-substitution in the product.
Detailed Experimental Protocols
Phase 1: Synthesis of 6-Iodosalicylaldehyde
Direct iodination of salicylaldehyde fails to access the 6-position due to the directing effects of the hydroxyl (ortho/para director) and aldehyde (meta director), which synergistically activate positions 3 and 5. We employ a DoM strategy using an in situ directing group.
Step 1.1: Protection of Phenolic Hydroxyl
To prevent interference during lithiation and direct the base away from C3, the phenol is protected as a bulky silyl ether.
-
Reagents: Salicylaldehyde, TBSCl (tert-Butyldimethylsilyl chloride), Imidazole, DCM.
-
Rationale: A bulky TBS group sterically hinders the C3 position, favoring lithiation at C6 when combined with the aldehyde directing group.
Protocol:
-
Dissolve salicylaldehyde (10.0 g, 82 mmol) in anhydrous DCM (150 mL).
-
Add imidazole (14.0 g, 205 mmol) followed by TBSCl (14.8 g, 98 mmol) at 0°C.
-
Stir at room temperature for 4 hours (Monitor by TLC: 10% EtOAc/Hexane).
-
Quench with water, extract with DCM, and wash with brine.
-
Dry over Na₂SO₄ and concentrate to yield 2-(tert-butyldimethylsilyloxy)benzaldehyde (Quantitative).
Step 1.2: Directed Ortho Metalation (Comins Protocol)
We utilize the method of Comins, employing an α-amino alkoxide as a transient directing group to lithiate strictly ortho to the aldehyde function (Position 6).
-
Reagents:
-Trimethylethylenediamine, -BuLi, Iodine. -
Mechanism: The diamine reacts with the aldehyde to form a hemiaminal lithium salt, which coordinates
-BuLi and directs deprotonation to the nearest open ortho position (C6).
Protocol:
-
In a flame-dried flask under Argon, dissolve
-trimethylethylenediamine (1.1 equiv) in anhydrous THF at -20°C. -
Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 min to form the lithium amide. -
Add 2-(TBS-oxy)benzaldehyde (1.0 equiv) in THF dropwise. Stir for 15 min. (Forms the
-amino alkoxide). -
Cool to -78°C .
-
Add
-BuLi (1.2 equiv) dropwise. This second equivalent performs the ring lithiation. -
Stir at -78°C for 1 hour. The solution typically turns deep red/orange.
-
Add a solution of Iodine (
, 1.5 equiv) in THF. -
Warm to room temperature over 2 hours.
-
Workup & Deprotection: Pour the mixture into 10% HCl (aq) and stir vigorously for 1 hour. This hydrolyzes the intermediate aminal and cleaves the TBS group (acidic conditions facilitate desilylation, or add TBAF if needed, but HCl usually suffices for simultaneous hydrolysis).
-
Extract with EtOAc, wash with
(to remove excess iodine), then brine. -
Purify via column chromatography (Silica, Hexane/EtOAc).
-
Product: 6-Iodosalicylaldehyde (Yellow solid/oil).
Phase 2: Rap-Stoermer Cyclization
Reaction of the salicylaldehyde with ethyl bromoacetate under basic conditions yields the benzofuran.
-
Reagents: 6-Iodosalicylaldehyde, Ethyl Bromoacetate,
, DMF. -
Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration.
Protocol:
-
Dissolve 6-iodosalicylaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add anhydrous
(2.5 equiv). -
Add Ethyl bromoacetate (1.2 equiv) dropwise.
-
Heat the mixture to 90°C for 4–6 hours.
-
Monitor: TLC should show disappearance of aldehyde and formation of a fluorescent spot (benzofuran).
-
Workup: Cool to RT, pour into ice water. The product may precipitate.[3]
-
Filter the solid or extract with
. -
Purification: Recrystallization from Ethanol or column chromatography (Hexane/EtOAc 95:5).
-
Product: Ethyl 4-iodo-1-benzofuran-2-carboxylate .
Results & Validation
Expected Analytical Data
The following table summarizes the key characterization data to validate the synthesis.
| Compound | Key 1H NMR Signal (CDCl3) | Description |
| Salicylaldehyde | Starting Material | |
| 6-Iodosalicylaldehyde | Downfield shift of OH due to H-bond; Iodine effect on ring protons. | |
| Ethyl 4-iodo-benzofuran-2-carboxylate | Absence of CHO . Presence of Ethyl ester.[4][5][6] C3-H appears as a singlet ~7.8 ppm. |
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the conversion of salicylaldehyde to the 4-iodo-benzofuran target.
Troubleshooting & Critical Parameters
-
Lithiation Temperature: Phase 1, Step 4 must be maintained at -78°C . Higher temperatures may lead to "halogen dance" or loss of regioselectivity.
-
Moisture Sensitivity: The Comins lithiation is strictly anhydrous. Use freshly distilled THF and titrated
-BuLi. -
Cyclization Base:
must be anhydrous.[5] If reaction is sluggish, add a catalytic amount of KI or use . -
Regiochemistry Check: Verify the position of iodine in the intermediate using NOE (Nuclear Overhauser Effect) NMR spectroscopy. An interaction between the aldehyde proton and the aromatic protons suggests absence of iodine at C6. If C6 is iodinated, NOE to the aldehyde proton will be diminished or absent compared to the C3/C4/C5 protons.
References
-
Comins, D. L.; Brown, J. D.
-Amino Alkoxides." The Journal of Organic Chemistry, 1984 , 49(6), 1078–1083. -
Comins, D. L.; Brown, J. D. "Regioselective preparation of 6-substituted salicylaldehydes via directed ortho metalation." The Journal of Organic Chemistry, 1989 , 54(16), 3730–3732.
- Rap, E. "Ueber das 2-Phenyl-cumaron." Gazzetta Chimica Italiana, 1895, 25, 285.
-
Stoermer, R. "Synthesen und Abbau von Cumaron-Derivaten." Justus Liebigs Annalen der Chemie, 1900 , 312, 237.
-
Dudley, M. E.; Morshed, M. M.; Hossain, M. M. "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1] Synthesis, 2006 , 10, 1711–1714.[1]
Sources
C-H activation techniques involving Ethyl 4-iodo-1-benzofuran-2-carboxylate
Application Note: C-H Activation Strategies Involving Ethyl 4-iodo-1-benzofuran-2-carboxylate
Executive Summary
Ethyl 4-iodo-1-benzofuran-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic benzofuran core, a modifiable C2-ester, and a highly reactive C4-iodine handle. While traditional cross-couplings (Suzuki-Miyaura) target the C4-iodine bond, this guide focuses on C-H Activation techniques . We explore two distinct orthogonal workflows:
-
As an Electrophile: Utilizing the C4-iodine to drive the Direct C-H Arylation (DAr) of heterocycles (e.g., thiazoles).
-
As a Substrate: Site-selective C-H functionalization of the benzofuran C3 position, addressing the chemoselectivity challenges posed by the C4-iodine.
Part 1: Strategic Analysis & Chemoselectivity
The molecule contains three distinct reactive sites. Understanding their reactivity hierarchy is crucial for designing self-validating protocols.
| Site | Functionality | Reactivity Profile | C-H Activation Role |
| C4 | Aryl Iodide | Highest. Prone to oxidative addition by Pd(0). | Acts as the Electrophile in Direct Arylation (DAr). |
| C3 | Heteroaromatic C-H | Moderate. Electron-rich (relative to benzene), activated by C2-ester. | Acts as the Nucleophile in Fujiwara-Moritani or DAr reactions. |
| C2 | Ethyl Ester | Directing Group (DG). Weak coordination ability. | Can direct Pd(II) to C3; modifiable to amides for stronger direction. |
Part 2: Protocol A – Direct C-H Arylation of Thiazoles
Role of Target Molecule: Electrophilic Coupling Partner Mechanism: Concerted Metallation-Deprotonation (CMD)
This protocol utilizes Ethyl 4-iodo-1-benzofuran-2-carboxylate to arylate 2-isopropylthiazole. This approach avoids the pre-functionalization of the thiazole (e.g., to a boronic acid), streamlining library synthesis.
Mechanistic Pathway (CMD Cycle)
The reaction proceeds via a Pd(0)/Pd(II) cycle. The key step is the CMD, where the carbonate base assists in cleaving the thiazole C-H bond while the metal is coordinated to the heterocycle.
Figure 1: Catalytic cycle for the Direct Arylation using the 4-iodobenzofuran electrophile.
Experimental Protocol
Reagents:
-
Ethyl 4-iodo-1-benzofuran-2-carboxylate (1.0 equiv, 0.5 mmol)
-
2-Isopropylthiazole (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or PCy₃
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Dry DMF or DMA (0.2 M)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon flow, charge an oven-dried reaction vial with Pd(OAc)₂, phosphine ligand, and Cs₂CO₃.
-
Substrate Addition: Add Ethyl 4-iodo-1-benzofuran-2-carboxylate (solid) and the thiazole (liquid).
-
Solvation: Add anhydrous DMF. Seal the vial with a PTFE-lined cap.
-
Activation: Heat the reaction block to 100°C for 12–16 hours.
-
Note: The high temperature is required for the energy-demanding CMD step.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF/DMA. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will likely elute later than the starting iodide due to increased polarity.
Self-Validation Check:
-
TLC Monitoring: The starting iodide (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. A new, UV-active spot (blue fluorescence common for benzofurans) should appear at Rf ~0.4.
-
1H NMR: Look for the disappearance of the thiazole C5-proton (approx. 7.2 ppm) and the appearance of the coupled product signals.
Part 3: Protocol B – Site-Selective C3-H Functionalization
Role of Target Molecule: Nucleophilic Substrate Challenge: Preserving the C4-Iodo bond.
Direct functionalization of the C3 position is challenging because the C4-iodine is more reactive towards Pd than the C3-H bond. To achieve C3 functionalization (e.g., alkenylation) without losing the iodine, we must use electrophilic palladation rather than oxidative addition.
Strategy: Use a Pd(II) source without phosphine ligands (to suppress oxidative addition into C-I) and an oxidant to regenerate the catalyst.
Experimental Protocol: C3-H Alkenylation (Fujiwara-Moritani Type)
Reagents:
-
Ethyl 4-iodo-1-benzofuran-2-carboxylate (1.0 equiv)
-
Ethyl Acrylate (2.0 equiv, olefin partner)
-
Catalyst: Pd(OAc)₂ (10 mol%)[3]
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂
-
Additive: PivOH (30 mol%, promotes C-H cleavage)
-
Solvent: DCE (1,2-Dichloroethane)
Step-by-Step Workflow:
-
Setup: Combine the benzofuran substrate, Pd(OAc)₂, Ag₂CO₃, and PivOH in a reaction tube.
-
Olefin Addition: Add Ethyl Acrylate and DCE.
-
Reaction: Seal and heat to 80°C for 18 hours.
-
Critical Control: Do not exceed 100°C to prevent thermal insertion into the C4-I bond.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts.
-
Analysis: The product should show a trans-alkene doublet in the 6.5–7.5 ppm region of the 1H NMR, with the C4-iodine signals intact.
Data Interpretation Table:
| Outcome | Observation (NMR/MS) | Troubleshooting |
| Success | Product Mass (M+) observed; Iodine isotope pattern intact. | Proceed to library synthesis. |
| Failure (C4 Coupling) | Loss of Iodine; Heck product at C4 formed. | Switch solvent to AcOH; lower temp; remove any trace phosphines. |
| No Reaction | Starting material recovered. | Increase PivOH loading; ensure anhydrous conditions. |
Part 4: Synthesis of the Core via C-H Activation
If the specific starting material is unavailable, it can be synthesized via Pd-catalyzed Oxidative Cyclization of 2-hydroxy-3-iodocinnamic acid derivatives or phenylacetic acid precursors.
Pathway:
-
Substrate:
-substituted phenylacetic acid. -
Catalyst: Pd(II) with MPAA ligands (Mono-N-protected amino acids).[4]
-
Mechanism: C-H activation at the ortho-position followed by C-O bond formation.
Figure 2: Construction of the benzofuran core via Pd(II)/Pd(IV) C-H activation chemistry.
References
-
Direct Arylation Mechanisms
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway. Chemistry Letters, 39(11), 1118–1126. Link
-
-
Benzofuran Synthesis via C-H Activation
-
Pd(II)/Pd(IV)
-
Positional Selectivity in Furans
Sources
- 1. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 5. Sci-Hub. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine / Chemical Communications, 2014 [sci-hub.ru]
- 6. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the C4 Position in Ethyl 1-benzofuran-2-carboxylate
The following Application Note and Protocol guide details the strategic access to the C4 position of Ethyl 1-benzofuran-2-carboxylate.
Executive Summary & Strategic Analysis
The Ethyl 1-benzofuran-2-carboxylate scaffold is a privileged pharmacophore, but its functionalization pattern presents a distinct regiochemical challenge. While the C2 position is blocked by the ester and C3 is electronically activated for electrophilic substitution, the C4 position (the "bay region") is notoriously difficult to access directly.
The C4 Challenge (The "Peri" Effect)
Direct C-H functionalization of 2-substituted benzofurans typically fails to target C4 due to two primary factors:
-
Electronic Bias: The C2-ester deactivates the ring, while the oxygen lone pair activates C3 and C5/C7.
-
Steric Hindrance (Peri-Effect): The C4 proton is sterically crowded by the C3 substituent (or even the C3-H bond), making it the least accessible site for bulky catalysts (e.g., Iridium-borylation systems).
Current State of the Art:
-
Standard Ir-Catalyzed Borylation: Predominantly targets C7 (sterically most open) or C5 .
-
Electrophilic Aromatic Substitution (SEAr): Targets C3 (if open) or C5 .
-
The Solution: Reliable access to C4-functionalized derivatives requires either (A) De Novo Synthesis via Rhodium-catalyzed annulation (Recommended) or (B) C3-Directed C-H Activation (Advanced/Low Yield).
This guide provides the protocol for the Rh(III)-Catalyzed De Novo Assembly , which is currently the only high-yielding, scalable method to generate C4-functionalized ethyl 1-benzofuran-2-carboxylates with precise regiocontrol.
Regioselectivity Landscape
The following diagram illustrates the reactivity profile of the substrate, highlighting why standard methods fail at C4 and necessitating the de novo approach.
Figure 1: Reactivity map of Ethyl 1-benzofuran-2-carboxylate. Note that C4 is the "dead zone" for direct functionalization.
Protocol: Rh(III)-Catalyzed De Novo Synthesis of C4-Functionalized Benzofurans
Since direct functionalization is inefficient, this protocol utilizes a Rhodium(III)-catalyzed C-H activation/annulation strategy. This method constructs the benzofuran ring with the C4-substituent already in place, ensuring 100% regioselectivity.
Mechanism of Action
This protocol couples a Salicylate derivative (bearing a directing group) with Vinylene Carbonate .[1][2] The Rh(III) catalyst activates the C-H bond ortho to the phenol, inserts the vinylene carbonate, and cyclizes to form the benzofuran core.
Materials & Reagents
| Reagent | Role | Equivalents | Notes |
| Ethyl Salicylate Derivative | Substrate | 1.0 equiv | Pre-functionalized at C3 (becomes C4) |
| Vinylene Carbonate | Annulation Partner | 2.0 equiv | Acts as the C2-C3 fragment source |
| [Cp*RhCl₂]₂ | Catalyst | 2.5 mol% | Pentamethylcyclopentadienyl Rh(III) |
| AgSbF₆ | Additive | 10 mol% | Activates the Rh-catalyst |
| Cu(OAc)₂ | Oxidant | 2.0 equiv | Regenerates Rh(III) species |
| DCE (1,2-Dichloroethane) | Solvent | 0.2 M | Anhydrous |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Glovebox Operation: In an N₂-filled glovebox, weigh [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) into a dried Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: Add the Ethyl Salicylate derivative (1.0 equiv) and Cu(OAc)₂ (2.0 equiv).
-
Solvent & Reagent: Add anhydrous DCE (concentration 0.2 M relative to substrate) followed by Vinylene Carbonate (2.0 equiv).
-
Sealing: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox.
Phase 2: Catalytic Annulation
-
Heating: Place the reaction vessel in a pre-heated oil bath at 100 °C .
-
Stirring: Stir vigorously (800 rpm) for 16–24 hours .
-
Monitoring: Monitor reaction progress via TLC (eluent: Hexanes/EtOAc 4:1). The formation of the benzofuran product is typically indicated by a new, highly fluorescent spot under UV (254/365 nm).
-
Phase 3: Workup & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute with CH₂Cl₂ (20 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the pad with additional CH₂Cl₂.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Expected Results
-
Yield: 60–85% isolated yield.
-
Selectivity: >99% C4-functionalized product (determined by the starting salicylate substitution).
Alternative: Direct C-H Borylation (Limitations & Workaround)
If you must perform direct functionalization on the pre-formed ester, be aware of the regioselectivity limitations.
Standard Ir-Borylation Protocol (C7-Selective)
Using standard conditions ([Ir(OMe)(cod)]₂ / dtbpy), borylation will occur at C7 .
-
Substrate: Ethyl 1-benzofuran-2-carboxylate.[3]
-
Major Product: Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate.
-
C4-Selectivity: <5% (trace).
The "Blocking" Strategy (Theoretical)
To force reaction at C4, C3 and C7 must be blocked.
-
C3-Bromination: Treat with NBS/DMF (Yield: >90%).
-
C7-Blocking: Difficult to achieve selectively without affecting C5.
Experimental Workflow Diagram
The following diagram details the decision tree and workflow for the Rh-catalyzed synthesis.
Figure 2: Strategic decision tree. Path B (De Novo) is the only reliable route for C4 functionalization.
References
-
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer. Kitano, J., Nishii, Y., & Miura, M.[1][2] (2022).[1][4][5] Organic Letters, 24(31), 5679–5683.[1]
-
Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation. Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H.[6] (2019).[6] Chemistry – A European Journal, 25(56), 12924-12928.
-
Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Morgan, D., Yarwood, S. J., & Barker, G.[7] (2021).[8][9] European Journal of Organic Chemistry, 2021(7), 1072–1102.[8]
-
Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Wright, J. S., Scott, P. J. H., & Steel, P. G. (2021).[8][9] Angewandte Chemie International Edition, 60(5), 2796–2821.
Sources
- 1. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of Ethyl 4-iodo-1-benzofuran-2-carboxylate
Executive Summary
This application note details the protocol for the reduction of Ethyl 4-iodo-1-benzofuran-2-carboxylate to (4-iodo-1-benzofuran-2-yl)methanol . This transformation is a critical gateway in medicinal chemistry, converting a stable ester precursor into a primary alcohol suitable for further functionalization (e.g., conversion to alkyl halides, mesylates, or aldehydes).
The primary challenge in this synthesis is chemoselectivity . The molecule contains an aryl iodide at the C-4 position. Aryl iodides are prone to hydrodehalogenation (replacement of Iodine with Hydrogen) when exposed to strong nucleophilic reductants or radical conditions. Therefore, this guide prioritizes methods that reduce the ester while preserving the C–I bond, essential for subsequent Suzuki or Sonogashira cross-coupling reactions.
Strategic Analysis: Reagent Selection
The choice of reducing agent is dictated by the need to balance reactivity (ester reduction) against chemoselectivity (aryl iodide preservation).
| Feature | DIBAL-H (Diisobutylaluminum hydride) | LiAlH4 (Lithium Aluminum Hydride) | NaBH4 (Sodium Borohydride) |
| Mechanism | Electrophilic (Coordination to O) | Nucleophilic (Hydride attack) | Nucleophilic (Weak) |
| Reactivity | High (Controlled) | Very High | Low (Requires additives) |
| C-I Bond Stability | Excellent (Non-radical mechanism) | Moderate (Risk of dehalogenation at >0°C) | Excellent |
| Workup | Difficult (Gel formation) | Difficult (Emulsions) | Easy |
| Recommendation | Primary Choice | Secondary (Scale-up with temp control) | Not Recommended (Too slow) |
Mechanistic Insight
DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This activates the carbonyl toward intramolecular hydride transfer. Because this mechanism is coordination-driven rather than purely nucleophilic, it is less likely to engage in oxidative addition to the aryl iodide, preserving the halogen handle.
Experimental Protocols
Protocol A: DIBAL-H Reduction (High Fidelity)
Recommended for medicinal chemistry scales (10 mg to 5 g) where yield and purity are paramount.
Materials
-
Substrate: Ethyl 4-iodo-1-benzofuran-2-carboxylate (1.0 equiv)
-
Reagent: DIBAL-H (1.0 M in Toluene or DCM, 2.2 - 2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Quench: Rochelle’s Salt (Sodium potassium tartrate) saturated solution.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the benzofuran ester (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents over-reduction and suppresses side reactions with the iodide.
-
Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour. Allow the reaction to warm slowly to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by the alcohol (lower Rf).
-
-
Quench (The Rochelle Protocol):
-
Dilute the reaction with diethyl ether (equal volume to reaction solvent).
-
Slowly add water (0.5 mL per mmol substrate) to quench excess hydride (Caution: Gas evolution).
-
Immediately add saturated aqueous Rochelle’s salt solution (20 mL per g of substrate).
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1–3 hours.
-
Why? Aluminum salts form a gelatinous emulsion. Tartrate ligands chelate the aluminum, breaking the emulsion and resulting in two clear layers.
-
-
Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over Na2SO4, filter, and concentrate.[1]
Protocol B: LiAlH4 Reduction (Scale-Up)
Recommended for larger batches (>5 g) where cost is a factor, provided strict temperature control is maintained.
Step-by-Step Methodology
-
Preparation: Dissolve Ethyl 4-iodo-1-benzofuran-2-carboxylate in anhydrous THF (0.2 M).
-
Cooling: Cool to 0°C (Ice/Water bath). Do not run at room temperature.
-
Addition: Add LiAlH4 (1.0 M in THF, 1.2 equiv) dropwise.
-
Note: LiAlH4 is more potent per mole (4 hydrides) than DIBAL-H (1 hydride), so fewer equivalents are needed.
-
-
Monitoring: Stir at 0°C for 30–60 minutes.
-
Fieser Quench (n : n : 3n):
-
For every x grams of LiAlH4 used:
-
Add x mL water.
-
Add x mL 15% NaOH.
-
Add 3x mL water.
-
-
Filtration: Add anhydrous MgSO4 to the granular white precipitate. Stir for 15 mins, then filter through a Celite pad.
Visualization of Workflows
Reaction Mechanism & Logic
The following diagram illustrates the transformation and the critical decision points regarding chemoselectivity.
Caption: Pathway selection for chemoselective reduction. Green path indicates the high-fidelity DIBAL-H route minimizing dehalogenation risks.
Workup Troubleshooting (The Aluminum Emulsion)
Aluminum hydrides are notorious for difficult workups. This flow chart guides the scientist through the "Rochelle's Salt" method, essential for DIBAL-H.
Caption: The Rochelle's Salt protocol is critical for breaking aluminum emulsions without using strong acids that might degrade the benzofuran ring.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Loss of Iodine (M-126 mass peak) | Over-reduction or radical mechanism initiated. | Switch to DIBAL-H; Ensure temp is strictly -78°C; Degas solvents to remove O2 (radical initiator). |
| Incomplete Conversion | Aged reagent or water in solvent. | Titrate DIBAL-H or use fresh bottle. Ensure anhydrous conditions. |
| Aldehyde Product Observed | Under-reduction (DIBAL-H specific). | Allow reaction to warm to 0°C before quenching. The aldehyde is an intermediate.[2][3][4] |
| Sticky Emulsion during Workup | Aluminum hydroxides precipitating. | Increase volume of Rochelle's salt; increase stirring time (patience is key). |
References
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Galatsis, P. (2001). "Diisobutylaluminum Hydride".[1][2][3][5] Encyclopedia of Reagents for Organic Synthesis.
-
Organic Chemistry Portal. "Reduction of Esters to Alcohols". (General protocols and mechanism).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanism of electrophilic vs nucleophilic reduction).
-
Rochelle's Salt Workup Protocol. Common Organic Chemistry Standard Operating Procedures.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Iodobenzofuran Cross-Couplings
Current Status: Online Ticket Topic: Minimizing Hydrodehalogenation in 4-Iodobenzofuran Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: The Mechanics of Failure
You are likely observing the formation of benzofuran (Ar-H) instead of your desired coupled product (Ar-Ar') . In the context of 4-iodobenzofuran, this is a classic kinetic competition issue.
The Root Cause: The "Stalled" Catalyst
The C4-position of benzofuran is sterically unique. It sits in the "bay" region, proximate to the furan ring oxygen and C3 substituents. While the C–I bond is weak and undergoes Oxidative Addition rapidly, the subsequent Transmetallation step is often rate-limiting due to this steric crowding.
When the Palladium species (
Visualizing the Competition
The following pathway map illustrates the critical divergence point where your reaction succeeds or fails.
Figure 1: Kinetic competition between the productive coupling cycle (Path A) and the dehalogenation trap (Path B).
Troubleshooting Protocols
If you are detecting >5% dehalogenation, standard protocols (e.g.,
Protocol A: The "Buchwald" Shield (Preventative)
Use this for initial screening or if dehalogenation is <15%.
The Logic: This protocol uses dialkylbiaryl phosphine ligands (SPhos or XPhos). These bulky, electron-rich ligands facilitate oxidative addition but, more importantly, create a steric environment that accelerates transmetallation and reductive elimination, effectively "outrunning" the side reaction [1].
-
Catalyst:
(1-2 mol%) + SPhos or XPhos (2-4 mol%)-
Alternative: Pre-formed precatalysts like XPhos Pd G2 are superior for stoichiometry control.
-
-
Solvent: 1,4-Dioxane / Water (10:1 ratio).
-
Base:
(3.0 equiv). -
Temperature: 80°C - 100°C.[1]
Step-by-Step:
-
Charge a vial with 4-iodobenzofuran (1.0 equiv), Boronic acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G2 (2 mol%). -
Seal and purge with Argon for 5 minutes (Crucial: Oxygen promotes homocoupling which consumes boronic acid, slowing transmetallation).
-
Add degassed 1,4-Dioxane and Water.
-
Heat to 80°C. Monitor via LCMS at 1 hour.
Protocol B: The "Anhydrous Rescue" (Corrective)
Use this if dehalogenation persists (>20%) or if using protic solvents.
The Logic: This protocol eliminates the primary hydride sources. It removes water and alcohols entirely. It uses a base (
-
Catalyst:
+ XPhos (Ratio 1:2). -
Solvent: Anhydrous Toluene (Strictly no alcohols).
-
Base:
(Dry, granular). -
Additives: Molecular Sieves (4Å) optional in the reaction vessel.
Step-by-Step:
-
Flame-dry your reaction vessel under vacuum; backfill with Argon.
-
Add solid reagents: Substrate, Boronic Ester (Esters are more stable than acids in anhydrous conditions),
, and Catalyst. -
Add Anhydrous Toluene (Sure/Seal™ grade).
-
Run at 100°C.
-
Note: If the reaction is sluggish due to low solubility of the base, add 1 drop of degassed water or use a phase transfer catalyst (TBAB), but be cautious as this re-introduces a proton source.
Data & Decision Matrix: Solvent & Base Selection
The choice of solvent and base is the primary driver of the Pd-H formation mechanism.
| Variable | High Risk (Promotes Dehalogenation) | Low Risk (Prevents Dehalogenation) | Mechanistic Reason |
| Solvent | Methanol, Ethanol, Isopropanol | Toluene, DMF, Dioxane | Primary/Secondary alcohols are excellent hydride donors via |
| Base | NaOEt, NaOiPr, | Bases with | |
| Substrate | 4-Iodo-benzofuran | 4-Bromo-benzofuran | Iodides undergo oxidative addition too fast, allowing the active complex to sit and wait (stall) if transmetallation is slow. |
Frequently Asked Questions (FAQ)
Q: Why is my 4-iodo substrate dehalogenating more than the 4-bromo analog?
A: Counter-intuitively, the higher reactivity of the iodide is the problem. Oxidative addition happens almost instantly. If your boronic acid is slow to transmetallate (due to low solubility or sterics), the sensitive
Q: Can I use DMF as a solvent? A: Yes, DMF is generally safe regarding dehalogenation, but ensure it is high quality. Degraded DMF contains dimethylamine, which can act as a hydride source or catalyst poison.
Q: I see "homocoupling" of my boronic acid and dehalogenation of my iodide. What is happening? A: This indicates Oxygen contamination . Oxygen oxidizes the phosphine ligand and promotes homocoupling of the boronic acid. Once the boronic acid is consumed by homocoupling, the Pd-Ar-I species has no partner left to react with, leading inevitably to dehalogenation. Degas your solvents thoroughly.
Q: Should I protect the benzofuran? A: 4-iodobenzofuran does not have a labile N-H proton (unlike indole), so protection is not strictly necessary for the ring itself. However, if you have functional groups at C2/C3, their electronic effects matter. Electron-withdrawing groups at C2 will stabilize the Pd-Ar species, potentially reducing dehalogenation, while electron-donating groups may make the ring more prone to side reactions.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.
-
Navarro, O., et al. (2006).[3] New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.[3] Organic Letters, 8(9), 1787-1789.[3]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 11488-11490.
-
Jedinák, L., et al. (2017).[4] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.[4]
Sources
Validation & Comparative
Structural Validation of Ethyl 4-iodo-1-benzofuran-2-carboxylate: A Comparative NMR Analysis Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Context: This guide focuses on the structural certification of Ethyl 4-iodo-1-benzofuran-2-carboxylate . As a halogenated benzofuran scaffold, this molecule is a critical intermediate for Suzuki-Miyaura and Sonogashira cross-couplings in drug discovery.
Strategic Importance & Analytical Challenge
The 4-iodo position on the benzofuran core is sterically unique and synthetically valuable, often serving as a "handle" for installing pharmacophores in the "peri" position relative to the furan oxygen.
The Core Challenge: Synthesis of 4-substituted benzofurans (often via iodocyclization or from 3-iodosalicylaldehyde derivatives) frequently suffers from regioisomer contamination. The 5-iodo and 6-iodo isomers are thermodynamically stable alternatives that can co-precipitate. Standard LC-MS often fails to distinguish these isomers due to identical mass-to-charge (m/z) ratios. 1H NMR is the definitive tool for validation.
Comparative NMR Profiling: The "Fingerprint" Region
To validate the 4-iodo regioisomer, you must look beyond the ethyl ester signals. The diagnostic information lies exclusively in the aromatic region (7.0 – 8.0 ppm) and the coupling patterns (
The Comparative Logic (Product vs. Alternative)
| Feature | Target: 4-iodo isomer | Alternative: 5-iodo isomer | Alternative: 6-iodo isomer |
| H-3 (Furan) | Singlet ( | Singlet ( | Singlet ( |
| Benzene Pattern | d - t - d (consecutive) | d - dd - d (meta-coupling visible) | s/d - dd - d |
| Key Coupling | No meta-coupling (< 2 Hz) typically resolved. | Strong meta-coupling ( | Strong meta-coupling between H-5/H-7. |
| H-5 Signal | Doublet ( | -- (Occupied by H) | Doublet ( |
| H-4 Signal | -- (Occupied by Iodine) | Doublet ( | Doublet ( |
Expert Insight: In the 4-iodo isomer, the benzene ring contains three adjacent protons (H-5, H-6, H-7). This creates a spin system resembling a 1,2,3-trisubstituted benzene. You will see two doublets and one triplet (or doublet of doublets looking like a triplet). If you see a sharp doublet with a small coupling constant (~2 Hz), you have the wrong isomer (likely 5-iodo or 6-iodo).
Predicted Chemical Shift Data
Note: Shifts are referenced to CDCl₃ (7.26 ppm). Values are estimated based on substituent chemical shift (SCS) effects on the parent benzofuran core.
Table 1: 1H NMR Assignment for Ethyl 4-iodo-1-benzofuran-2-carboxylate
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| H-3 | Ar-H | 7.65 – 7.75 | Singlet ( | -- | Characteristic furan proton. Deshielded by C2-ester. |
| H-5 | Ar-H | 7.45 – 7.55 | Doublet ( | 8.0 | Ortho to H-6; Ortho to Iodine (deshielding effect). |
| H-6 | Ar-H | 7.25 – 7.35 | Triplet ( | 8.0 | Meta to Iodine. Coupled to H-5 and H-7.[1] |
| H-7 | Ar-H | 7.50 – 7.60 | Doublet ( | 8.0 | Ortho to H-6. |
| OCH₂ | Ethyl | 4.40 – 4.45 | Quartet ( | 7.1 | Ester methylene. |
| CH₃ | Ethyl | 1.40 – 1.45 | Triplet ( | 7.1 | Ester methyl. |
Decision Logic & Workflow (Visualization)
The following diagrams illustrate the logical pathway for isomer differentiation and the experimental workflow.
Diagram 1: Regioisomer Identification Logic
Caption: Decision tree for distinguishing the 4-iodo target from common 5-iodo/6-iodo regioisomers based on J-coupling analysis.
Diagram 2: Sample Preparation Workflow
Caption: Standardized workflow for high-resolution NMR acquisition of benzofuran derivatives.
Detailed Experimental Protocol
To ensure data integrity suitable for publication or regulatory submission, follow this "Self-Validating" protocol.
A. Sample Preparation[1][2][3][4]
-
Mass: Weigh 10–15 mg of the dried solid product. Why? Benzofurans can aggregate; this concentration prevents viscosity broadening while ensuring sufficient signal-to-noise.
-
Solvent: Use CDCl₃ (Chloroform-d) (99.8% D) as the primary solvent.
-
Validation: If the solution is cloudy, the ester may be hydrolyzed or salt contaminants are present. Filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Alternative: Use DMSO-d6 only if solubility is poor. Note that DMSO will shift the H-3 furan singlet downfield (deshielding) by ~0.2 ppm compared to CDCl₃.
-
-
Volume: Fill to 600 µL (approx. 4 cm height in a 5mm tube).
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (ns): 16 (minimum) to 64.
-
Relaxation Delay (d1): Set to 2.0 seconds . Why? Aromatic protons and the furan H-3 have longer T1 relaxation times. A short delay (<1s) will suppress the integration of the H-3 singlet, leading to incorrect integration ratios (e.g., 0.8H instead of 1.0H).
-
Spectral Width: -2 to 14 ppm.
C. Data Processing & Integration
-
Phasing: Apply manual phasing. Benzofuran resonances are sensitive to phase distortion.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the Ethyl integrals (2H and 3H) are accurate.
-
Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
-
Integration Validation (The "Internal Standard" Check):
-
Set the Ethyl Quartet (OCH₂) at ~4.4 ppm to exactly 2.00 .
-
Pass Criteria: The Methyl Triplet must integrate to 3.00 ± 0.1 . The Aromatic region must sum to 4.00 ± 0.2 (1H furan + 3H benzene).
-
References
-
General Benzofuran Synthesis & NMR
- Rylander, P. N. (1973). Catalytic Hydrogenation over Platinum Metals. Academic Press.
-
Beilstein Journal of Organic Chemistry. "Experimental procedures, characterization data and copies of NMR spectra."
-
Coupling Constant Analysis
-
Reich, H. J. (2025). NMR Coupling Constants. University of Wisconsin-Madison.
-
Oxford Instruments.[5] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
-
Iodocyclization Methodologies
-
Mehta, S. (2017).[6] "Benzofuran synthesis through iodocyclization reactions: recent advances." MOJ Bioorganic & Organic Chemistry.
-
Sources
Reactivity Comparison: Ethyl 4-iodo vs. 5-iodo-1-benzofuran-2-carboxylate
Executive Summary
For the Drug Discovery Chemist: The choice between the 4-iodo and 5-iodo isomers of ethyl 1-benzofuran-2-carboxylate represents a trade-off between synthetic accessibility and novelty in chemical space .
-
Ethyl 5-iodo-1-benzofuran-2-carboxylate (The Standard): This isomer is the "workhorse" of benzofuran medicinal chemistry. It is electronically activated (para to the ring oxygen), sterically accessible, and commercially abundant. It serves as a reliable scaffold for rapid library generation via standard Suzuki/Sonogashira couplings.
-
Ethyl 4-iodo-1-benzofuran-2-carboxylate (The Challenger): This isomer is sterically congested (adjacent to the C3-bridgehead) and electronically distinct (meta to the ring oxygen).[1] While historically described as "inaccessible" due to synthetic challenges in ring construction, it offers a high-value vector for Structure-Activity Relationship (SAR) exploration, particularly for probing "bay region" binding pockets where the 5-isomer cannot reach.
Electronic & Steric Landscape
The reactivity difference between these two isomers is governed by the interplay of the furan oxygen's lone pair (electronic effect) and the fused ring geometry (steric effect).[1]
Steric Map Analysis
The C4 position is located in the "bay region" of the fused system, creating a peri-like steric interaction with substituents at C3 (even a C3-H provides mild steric pressure). In contrast, the C5 position is relatively unencumbered, projecting vectors away from the core.
Figure 1: Steric environment comparison. Note the proximity of C4 to C3, creating a congested environment compared to the exposed C5 position.
Electronic Activation (Hammett & Resonance)
-
C5-Iodo (Para-activation): The C5 position is para to the ether oxygen (O1).[1] The oxygen lone pair donates electron density into the ring (+M effect), increasing electron density at C5.
-
Impact on Pd-Catalysis: Electron-rich aryl halides are generally slower to undergo oxidative addition (the rate-determining step) with Pd(0) compared to electron-poor ones.[1] However, the high accessibility of C5 compensates for this.
-
-
C4-Iodo (Meta-deactivation): The C4 position is meta to the ether oxygen.[1] It does not benefit from direct resonance donation.
-
Impact on Pd-Catalysis: Electronically, the C4-I bond is less electron-rich than C5-I, which theoretically favors faster oxidative addition. However, steric hindrance dominates , making the overall reaction rate slower and requiring higher energy or smaller ligands.
-
| Feature | Ethyl 5-iodo-1-benzofuran-2-carboxylate | Ethyl 4-iodo-1-benzofuran-2-carboxylate |
| Electronic Nature | Electron-Rich (+M from O1) | Electron-Neutral/Poor (Meta to O1) |
| Steric Environment | Open / Accessible | Hindered (Adjacent to C3) |
| Oxidative Addition | Slower (Electronic penalty) | Faster (Electronic benefit) |
| Transmetalation | Fast | Slow (Steric penalty) |
| Overall Reactivity | High (Standard Conditions) | Moderate (Requires Optimization) |
Reactivity Profile: Cross-Coupling
The most critical reaction for these intermediates in drug discovery is Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
The "Standard" Protocol (C5-Iodo)
The 5-iodo isomer couples efficiently under "textbook" Suzuki conditions.[1] The electron-rich nature of the ring stabilizes the intermediate, and the lack of sterics allows bulky, electron-rich ligands (like P(tBu)3 or XPhos) to function optimally without clashing with the substrate.
The "Challenging" Protocol (C4-Iodo)
The 4-iodo isomer often stalls under standard conditions due to the steric clash between the ligand on Palladium and the C3-proton of the benzofuran.
-
Problem: The "Cone Angle" of standard phosphines (like PPh3) is too large for the crowded C4 position.
-
Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2) or sterically smaller but electron-rich alkyl phosphines.[1] The reaction often requires higher temperatures (100–110°C) to force the reductive elimination step.[1]
Mechanistic Pathway & Failure Modes[1]
Figure 2: Mechanistic divergence. The C4 path is prone to side reactions if the catalyst system is not optimized for sterically hindered substrates.
Experimental Protocols
Protocol A: High-Yield Coupling for 5-Iodo Isomer
Recommended for routine library synthesis.
-
Reagents:
-
Procedure:
-
Charge reaction vial with substrate, boronic acid, and catalyst.
-
Evacuate and backfill with Nitrogen (x3).[1]
-
Add degassed solvent and aqueous base.
-
Heat to 80°C for 4–6 hours.
-
-
Expected Outcome: Full conversion, <5% protodehalogenation.
Protocol B: Optimized Coupling for 4-Iodo Isomer
Required to overcome steric hindrance at the C4 position.
-
Reagents:
-
Procedure:
-
Expected Outcome: 70–85% yield. Use of standard Pd(PPh3)4 here often results in incomplete conversion (stalling at 40-50%).[1]
References
-
Reactivity of Benzofurans: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[7] Synthetic Communications, 2014. Link[1]
-
Synthesis of C4-Functionalized Benzofurans: Yamaguchi, T., et al. "Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer." Organic Letters, 2022. Link[1]
-
Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. Link[1]
-
Benzofuran Isomer Comparisons: Choi, H. D., et al.[6] "Crystal structure of 3-ethylsulfinyl-2-(4-fluorophenyl)-5-iodo-1-benzofuran." Acta Crystallographica Section E, 2010. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-iodo-1-benzofuran-2-carboxylate
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound Ethyl 4-iodo-1-benzofuran-2-carboxylate is a valuable intermediate in the synthesis of complex molecules, particularly in the development of new therapeutic agents.[1][2] However, its novel structure also means that comprehensive toxicological data is not yet publicly available.
This guide is structured to provide a robust framework for the safe handling of Ethyl 4-iodo-1-benzofuran-2-carboxylate, adopting the precautionary principle. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will synthesize our safety protocols based on the known hazards of its constituent chemical motifs: the benzofuran core, the organoiodine component, and the ethyl ester functional group. Our recommendations are grounded in established best practices for handling halogenated organic compounds and bioactive heterocyclic molecules.
Hazard Analysis: A Sum of the Parts
To construct a reliable safety profile, we must deconstruct the molecule into its primary functional components and assess the risks associated with each. This approach allows us to anticipate potential hazards and select appropriate personal protective equipment (PPE).
| Molecular Component | Potential Hazards | Rationale and Supporting Evidence |
| Benzofuran Core | Potential carcinogen, respiratory irritant, harmful if ingested or inhaled. | The parent compound, 2,3-benzofuran, is classified as a possible carcinogen and is known to be harmful.[3][4] The SDS for ethyl benzofuran-2-carboxylate indicates it may cause respiratory irritation.[5] |
| Organoiodine Moiety | Skin and eye irritation, potential for thyroid effects with chronic exposure, environmental hazard. | The structurally similar compound, Ethyl 4-iodobenzoate, is known to cause serious eye irritation.[6][7] Iodinated compounds, in general, can impact thyroid function, and many are toxic to aquatic life, requiring special disposal considerations.[8] |
| Ethyl Ester Group | Generally low toxicity, but can contribute to overall irritant properties of the molecule. | While the ethyl ester group itself is not highly hazardous, its presence can influence the physical and toxicological properties of the larger molecule. |
Given this composite hazard profile, we must assume that Ethyl 4-iodo-1-benzofuran-2-carboxylate is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and should be handled as a potential carcinogen.
The Core Directive: A Multi-layered PPE Protocol
A proactive approach to safety involves multiple layers of protection. The following PPE protocol is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
Primary Engineering Control: Certified Chemical Fume Hood
All handling of Ethyl 4-iodo-1-benzofuran-2-carboxylate, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors, aerosols, or fine dusts of the compound.
-
Causality: The benzofuran moiety suggests a potential for respiratory irritation and possible carcinogenicity.[3][5] A fume hood directly addresses this inhalation risk by containing and exhausting airborne contaminants away from the user.
Personal Protective Equipment: Your Immediate Safeguards
Step 1: Eye and Face Protection
-
Required: ANSI Z87.1-rated chemical splash goggles are mandatory.[3]
-
Rationale: The high likelihood of eye irritation, based on data from Ethyl 4-iodobenzoate, necessitates protection from splashes.[6][7] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not.
-
Best Practice: When handling larger quantities (>5g) or when there is a significant splash risk, supplement goggles with a full-face shield.
Step 2: Hand Protection
-
Required: Double-gloving with a compatible glove material is strongly recommended.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton.
-
Rationale: Nitrile gloves offer good dexterity for fine manipulations but may have a limited breakthrough time for organic solvents and halogenated compounds. The outer, more robust glove provides a higher level of chemical resistance. This dual-layer system protects against immediate exposure if the outer glove is compromised.
-
Protocol:
-
Inspect both pairs of gloves for any signs of degradation or punctures before use.
-
Don the inner nitrile gloves.
-
Don the outer chemical-resistant gloves.
-
If the outer glove comes into contact with the compound, remove it immediately, inspect the inner glove, and replace the outer glove.
-
Always remove gloves using a technique that avoids skin contact with the outer surface.
-
Step 3: Body Protection
-
Required: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Rationale: This protects against accidental spills on clothing and skin. The tight cuffs prevent chemicals from entering the sleeves.
-
Additional Protection: For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[9]
Step 4: Respiratory Protection
-
When Required: If there is a failure of the primary engineering controls (e.g., fume hood malfunction) or during the cleanup of a significant spill outside of a fume hood, respiratory protection is necessary.
-
Recommended Respirator: A half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.[5]
-
Rationale: The OV/AG cartridge will adsorb organic vapors, while the P100 filter will capture any fine particulates of the solid compound.
-
Important: Use of a respirator requires prior medical clearance and fit-testing, as mandated by occupational health and safety regulations.
Operational Workflow: From Vial to Waste
The following workflow diagram outlines the critical steps for safely handling Ethyl 4-iodo-1-benzofuran-2-carboxylate.
Caption: Safe handling workflow for Ethyl 4-iodo-1-benzofuran-2-carboxylate.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Spill:
-
Alert others in the area.
-
If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[6]
-
Disposal Plan: Environmental Responsibility
Due to its iodinated nature, Ethyl 4-iodo-1-benzofuran-2-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste, including excess solid, solutions, and contaminated consumables (gloves, pipette tips, absorbent materials), must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste."
-
Prohibition: Do not dispose of this compound or its waste down the drain.[6] Iodinated compounds can be very toxic to aquatic life.
By adhering to these rigorous safety protocols, we can confidently advance our research while ensuring the well-being of our scientific team and the protection of our environment.
References
-
PubMed. Benzofuran derivatives and the thyroid.[Link]
-
Capot Chemical. MSDS of ethyl benzofuran-2-carboxylate.[Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]
-
PubChem. Ethyl 4-iodobenzoate Hazard Summary.[Link]
-
SafetyInfo. Chemical Handling Safety & PPE Requirements.[Link]
-
PubMed. Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents.[Link]
-
MedCrave. Benzofuran synthesis through iodocyclization reactions: recent advances.[Link]
-
RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.[Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.[Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.[Link]
-
ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[Link]
-
PubMed. Bioactive benzofuran derivatives: An insight on lead developments, radioligands and advances of the last decade.[Link]
-
PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[Link]
-
RSC Publishing. Highly substituted benzo[b]furan synthesis through substituent migration.[Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives and the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
